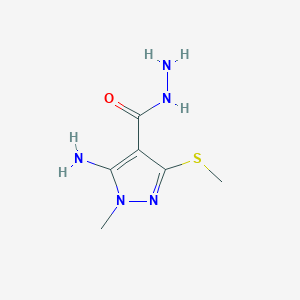

5-Amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carbohydrazide

Description

5-Amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carbohydrazide is a pyrazole derivative characterized by a carbohydrazide functional group at the 4-position, a methyl group at the 1-position, and a methylthio (-SMe) substituent at the 3-position. Its molecular formula is C₇H₁₂N₆OS, with a molar mass of 232.28 g/mol. This compound serves as a versatile intermediate in medicinal and agrochemical research due to its reactive hydrazide moiety, which enables the synthesis of hydrazones, amides, and heterocyclic derivatives . Studies highlight its role in generating herbicidal agents when reacted with 2-cyano-3,3-bis(alkylthio)acrylates or malononitriles .

Properties

CAS No. |

863312-78-1 |

|---|---|

Molecular Formula |

C6H11N5OS |

Molecular Weight |

201.25 g/mol |

IUPAC Name |

5-amino-1-methyl-3-methylsulfanylpyrazole-4-carbohydrazide |

InChI |

InChI=1S/C6H11N5OS/c1-11-4(7)3(5(12)9-8)6(10-11)13-2/h7-8H2,1-2H3,(H,9,12) |

InChI Key |

YSMUCORFDJCJMM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=N1)SC)C(=O)NN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carbohydrazide typically involves the reaction of 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazides.

Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and hydrazides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carbohydrazide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block for complex organic molecules.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound can be used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazole Derivatives

Pyrazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 5-Amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carbohydrazide with structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives

Biological Activity

5-Amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carbohydrazide (CAS No. CB6276629) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure, characterized by the presence of an amino group and a methylthio moiety, suggests a variety of possible interactions with biological targets, making it a candidate for further research into its therapeutic applications.

- Molecular Formula : C6H10N4OS

- Molecular Weight : 186.23 g/mol

- CAS Number : CB6276629

Biological Activity Overview

Research indicates that pyrazole derivatives, including 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carbohydrazide, exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail specific findings related to this compound's biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

- A study by Cankara et al. indicated that various pyrazole derivatives showed significant cytotoxicity against cancer cell lines such as HCT-116, Huh-7, and MCF-7, with IC50 values ranging from 1.1 µM to 3.3 µM .

- Another study demonstrated that compounds similar to 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carbohydrazide exhibited growth inhibition in A549 lung cancer cells with IC50 values around 49.85 μM .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have also been documented:

- Pyrazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced production of pro-inflammatory mediators .

Antimicrobial Activity

Preliminary studies suggest that some pyrazole derivatives possess antimicrobial properties:

- Research has indicated that certain pyrazole compounds exhibit activity against various bacterial strains, although specific data on 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carbohydrazide is limited .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of pyrazole derivatives:

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Amino-Pyrazole Derivative | Anticancer (A549) | 49.85 | |

| Ethyl-Pyrazole Derivative | Anticancer (MCF7) | 3.79 | |

| Pyrazole Amide Derivative | Cytotoxicity (HCT116) | 1.1 |

Case Studies

Several case studies have been conducted to explore the biological activities of pyrazole derivatives:

-

Study on Anticancer Activity :

- Researchers synthesized various pyrazole derivatives and tested their cytotoxic effects on multiple cancer cell lines. The results indicated promising anticancer activity with significant growth inhibition in cell lines such as MCF7 and A549.

-

Study on Anti-inflammatory Effects :

- A series of experiments were conducted to evaluate the anti-inflammatory potential of different pyrazole compounds through COX inhibition assays, demonstrating effective reduction in inflammatory markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.